1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18/h1-4,9H,5-8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWSQIJVHWAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzoic acid and piperidine.
Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reagents include carbodiimides for amide bond formation.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The
Biological Activity
1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethylbenzoyl group, which enhances its lipophilicity and interaction with biological targets. Its chemical structure can be represented as follows:
Key properties:
- Molecular Formula: CHFNO
- CAS Number: 926216-89-9
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes, including monoacylglycerol lipase (MAGL), which is involved in cannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation .
- Receptor Modulation: The compound acts as an antagonist at histamine H3 receptors, which are implicated in neuropharmacological processes such as appetite regulation and cognition .
- Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| MAGL Inhibition | Monoacylglycerol lipase | 80 nM | Selective for MAGL over other ECS enzymes |
| Histamine H3 Receptor Antagonism | Histamine H3 Receptor | Not specified | Impacts feeding behavior and neurotransmitter systems |
| Anticancer Activity | Various cancer cell lines | IC50: 7.9 - 92 µM | Effective against breast, ovarian, and colorectal cancers |
Case Studies
Several studies have explored the biological implications of this compound:
- In Vivo Studies on Pain Models: Research demonstrated that administration of this compound in animal models resulted in significant analgesic effects, supporting its role as a potential pain management agent .
- Antitumor Efficacy: In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, suggesting its utility in developing new anticancer therapies .
- Neuropharmacological Effects: Studies investigating its effects on neurotransmitter systems indicated that the compound could modulate behaviors linked to anxiety and appetite, highlighting its potential in treating neuropsychiatric disorders .
Scientific Research Applications
Scientific Research Applications
1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine has shown promise in several areas:
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Research indicates that it may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of piperidinyl compounds, including this compound, exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be between 6.3 to 23 µM, indicating moderate antibacterial properties .
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Its structure suggests potential interactions with serotonin and dopamine receptors, making it a candidate for treating anxiety and depression.
Case Study: CNS Activity
In a neuropharmacological screening, related compounds showed binding affinities to serotonin receptors, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy in treating mood disorders .
The biological activity of this compound can be attributed to the trifluoromethyl group, which enhances lipophilicity and facilitates cellular uptake. This property allows the compound to effectively interact with intracellular targets.
Structure-Activity Relationship (SAR)
SAR studies indicate that variations in the benzoyl and piperidine moieties significantly affect biological activity. For instance, altering substituents on the benzoyl ring can modify binding affinities to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Structural and Functional Differences:
Fluorine addition (e.g., 2-F,6-CF₃ in ) increases electronegativity and may improve binding to hydrophobic enzyme pockets.
Linkage Type: Benzoyl (CO) vs.
Amine Modification :
- Primary amine (target) vs. dimethylamine or N-methyl : Primary amines exhibit higher basicity and stronger hydrogen-bonding capacity, critical for target engagement.
Heterocyclic vs. Aromatic Substituents :
- Pyrimidinyl-CF₃ analogs introduce planar heterocycles, favoring π-π stacking with aromatic residues in enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
